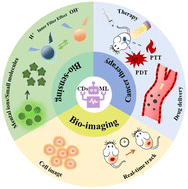Utilizing machine learning to expedite the fabrication and biological application of carbon dots
Materials Advances Pub Date: 2023-11-01 DOI: 10.1039/D3MA00443K
Abstract
As a novel type of nanomaterial, carbon dots (CDs) are widely used in biology owing to their optical property, biocompatibility, and intrinsic theranostic properties. Taking advantage of these features, the CDs serve as color agents, fluorescence probes, and anti-cancer drugs. Machine learning (ML) has progressed dramatically, especially for widespread use in the biological field. In this review, we introduce the ML workflow and the leading models in the process and then demonstrate the application of CDs in bioimaging, biosensing, and cancer treatment. Next, we generalize the use in the development of CDs’ combination of ML in complementary aspects. Finally, we briefly summarize the challenges and expectations for the future. This review provides new thoughts and guidance for CDs on the application and integration of machine learning.


Recommended Literature
- [1] Removal of trichloroethene by glucose oxidase immobilized on magnetite nanoparticles†
- [2] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [3] Inside front cover
- [4] Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
- [5] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [6] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [7] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [8] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [9] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [10] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids

Journal Name:Materials Advances
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 10432-84-5









